![molecular formula C19H18FNO3 B5546237 2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)

2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions and characterizations. For instance, the synthesis of similar acrylate derivatives involves various steps including nucleophilic substitution, carbanion reactions, and the use of different solvents and reagents to achieve the desired compound (Zhang et al., 2019). The process is optimized for yield and efficiency, indicating the meticulous approach needed for synthesizing specific acrylate compounds.

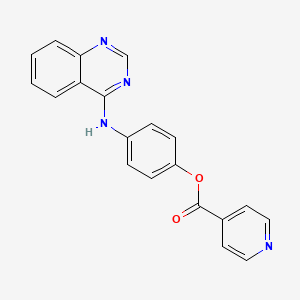

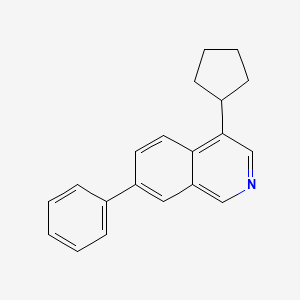

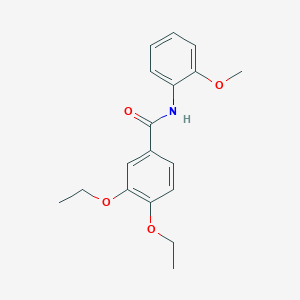

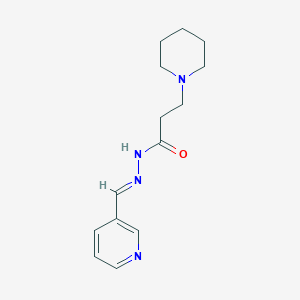

Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like X-ray crystallography, which provides insights into the arrangement of atoms within the molecule. Structural analyses can reveal the presence of specific functional groups and their configurations, essential for understanding the compound's reactivity and properties. For example, the crystal structure and intermolecular interactions of related acrylate compounds have been extensively studied to understand their assembly and molecular conformations (Matos et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving acrylate compounds can be diverse, depending on the functional groups present and the reaction conditions. These reactions can lead to the formation of various products with distinct properties. For instance, acrylate derivatives can undergo cycloaddition reactions, polymerization, and interactions with different reagents to form new compounds with unique structures and functionalities (Ghosh & Schlosser, 1994).

Scientific Research Applications

Material Science Applications

- Polymer Modification and Sensing : A method involves modifying radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, showing potential for medical applications due to enhanced thermal stability and biological activities (Aly, El-Mohdy, 2015).

- Polymeric Protecting Groups : Novel synthetic approaches have been developed for creating polymeric amino protecting groups, demonstrating the versatility of acrylate compounds in polymer chemistry (Gormanns, Ritter, 1994).

Polymer Chemistry Applications

- Functional Polyacrylates : Research shows the synthesis of functional polyacrylates through transesterification, indicating a method for creating polymers with diverse functional groups for further chemical modifications (Das, Théato, 2015).

- Electrochromic Properties : Studies have synthesized novel polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties, exploring their electrochemical and electrochromic properties for potential use in electronic devices (Liou, Chang, 2008).

Biochemistry Applications

- Fluorographic Detection : The compound's application in fluorography for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels has been detailed, offering a sensitive method for biochemical analysis (Bonner, Laskey, 1974).

- AIE Property for Biosensors : Amphiphilic poly(acrylic acid) terminated with tetraphenylthiophene was prepared, showcasing the aggregation-induced emission (AIE) property for potential use as pH and bio-sensors (Yang et al., 2016).

properties

IUPAC Name |

[2-(2,3-dimethylanilino)-2-oxoethyl] (E)-3-(4-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3/c1-13-4-3-5-17(14(13)2)21-18(22)12-24-19(23)11-8-15-6-9-16(20)10-7-15/h3-11H,12H2,1-2H3,(H,21,22)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJARIQJQMUDULI-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC(=O)C=CC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)NC(=O)COC(=O)/C=C/C2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-((2,3-dimethylphenyl)amino)-2-oxoethyl 3-(4-fluorophenyl)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)

![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)

![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)

![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)

![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)

![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)